molecular formula C18H15BrN2O2 B12354250 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

Cat. No.: B12354250
M. Wt: 371.2 g/mol
InChI Key: SONUQNIFDVOKMA-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile (molecular formula: C₁₈H₁₁BrN₂O₂, molecular weight: 377.2 g/mol) is a heterocyclic molecule featuring a piperidine ring substituted with a brominated hydroxyphenyl group at position 6, a phenyl group at position 4, and a nitrile group at position 3 . It is synthesized via multi-step reactions involving condensation and cyclization, with purity ≥98% confirmed by HPLC .

Biological Relevance
This compound is a potent inhibitor of PIM-1 kinase, an enzyme overexpressed in cancer cells. It exhibits an IC₅₀ value of 0.05 μM and a docking score of -11.77 kcal/mol against PIM-1 (PDB: 2OBJ), comparable to reference inhibitors . Its co-crystallization with the enzyme underscores its binding efficacy, making it a benchmark for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

InChI

InChI=1S/C18H15BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-8,13,15-16,22H,9H2,(H,21,23)

InChI Key

SONUQNIFDVOKMA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)NC1C2=C(C=CC(=C2)Br)O)C#N)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

TCS PIM-1 1 undergoes various chemical reactions, primarily involving its interaction with the ATP-binding site of Pim-1 kinase. The compound exhibits selectivity over related serine/threonine kinases such as Pim-2 and MEK1/MEK2 . The major products formed from these reactions are typically the result of the compound’s inhibitory activity on Pim-1 kinase.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves the reaction of 5-bromo-2-hydroxyaniline with various carbonyl compounds under specific conditions to yield the desired piperidine derivative. The detailed synthetic route can be found in literature focusing on similar piperidine derivatives, which often highlight the importance of reaction conditions and purification methods to achieve high yields and purity levels.

Anti-inflammatory Activity

Research indicates that derivatives of piperidine, including 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile, exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have shown that this compound can significantly reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli.

Table 1: COX-2 Inhibition Data

CompoundIC50 (µM)Reference
6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile0.75
Celecoxib0.05
Nimesulide0.80

Anticancer Activity

The compound has shown promising results in various cancer cell lines, demonstrating significant cytotoxic effects. Notably, it has been tested against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Table 2: Anticancer Activity Data

Cell LineGI50 (µM)Mechanism of Action
MCF-70.64Induction of apoptosis
HCT-1160.79Cell cycle arrest at G1 phase

Studies suggest that the mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation through the downregulation of cyclin-dependent kinases (CDKs).

Antimicrobial Properties

In addition to its anti-inflammatory and anticancer activities, this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis.

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Clinical Relevance

A clinical study evaluated the safety and efficacy of a formulation containing this compound in patients with chronic inflammatory diseases. The results indicated a significant reduction in pain scores and inflammatory markers compared to placebo groups.

Research Findings

In a recent publication, researchers synthesized several derivatives based on the core structure of 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile, assessing their biological activities through structure-activity relationship (SAR) studies. These findings highlighted how modifications to the phenolic group could enhance COX inhibition and cytotoxicity against cancer cells.

Comparison with Similar Compounds

Key Observations

Core Structure Impact :

  • The piperidine core in the target compound allows for conformational rigidity, enhancing binding to PIM-1 kinase . In contrast, dihydropyridine analogs (e.g., compounds from ) exhibit greater planarity but reduced kinase inhibition, likely due to weaker hydrophobic interactions .
  • The tetrahydrochromene derivative () shows divergent bioactivity (antimicrobial vs. kinase inhibition), highlighting the role of core heterocycles in target specificity .

Substituent Effects: Bromo-hydroxyphenyl: Critical for hydrogen bonding with kinase active sites (e.g., via hydroxyl and bromine groups) . Chloro/methyl groups: Substitution at position 4 (e.g., 4-chlorophenyl in ) reduces potency compared to the phenyl group in the target compound, suggesting steric hindrance or electronic effects . Nitrile group: The C≡N moiety at position 3 enhances electron-withdrawing properties, stabilizing the enol tautomer for improved binding .

Synthetic and Physicochemical Properties :

  • The target compound’s high purity (≥98%) and crystallinity make it suitable for co-crystallization studies .
  • Analogs with azo groups () or methyl substitutions () show altered solubility and stereoselectivity, impacting pharmacokinetic profiles .

Biological Activity

6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile, also known by its CAS number 491871-58-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H11BrN2O2
  • Molecular Weight : 367.2 g/mol
  • IUPAC Name : 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile
  • Purity : 98% .

The compound features a piperidine ring substituted with a bromo and hydroxy phenyl group, which is significant for its biological activity.

Synthesis

The synthesis of 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile involves several steps, typically including the formation of the piperidine framework followed by functional group modifications. The detailed synthesis procedure can be referenced in supporting literature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from piperidine scaffolds. For instance, derivatives containing oxopyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanisms often involve apoptosis induction and cell cycle arrest .

In vitro assays demonstrated that compounds structurally related to 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Compounds similar to 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile have also been evaluated for their antimicrobial properties. Studies indicate that they possess activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on A549 cells.
    • Methodology : Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays.
    • Results : Significant reduction in cell viability was observed, with some compounds reducing viability to as low as 66% compared to controls.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Assess activity against multidrug-resistant pathogens.
    • Methodology : Compounds were screened against clinical isolates of Staphylococcus aureus.
    • Results : Certain derivatives exhibited potent activity against resistant strains, indicating their potential as new antimicrobial agents .

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